N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
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Overview
Description
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with methoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 3-methoxyphenylboronic acid, which serves as a key intermediate.
Coupling Reaction: The methoxyphenyl intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromobenzyl alcohol to form 3-methoxy-4-phenylmethoxyphenylmethanol.
Piperidine Ring Formation: The final step involves the reaction of the phenylmethoxyphenylmethanol with N,N-dimethylpiperidin-4-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]benzamide
- N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]adamantan-1-amine
- N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]oxirane-2-carboxamide
Uniqueness
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine ring and methoxyphenyl substituents make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-23-13-11-20(12-14-23)24(2)16-19-9-10-21(22(15-19)25-3)26-17-18-7-5-4-6-8-18/h4-10,15,20H,11-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFVSAUCNVSQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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